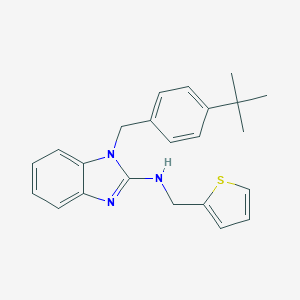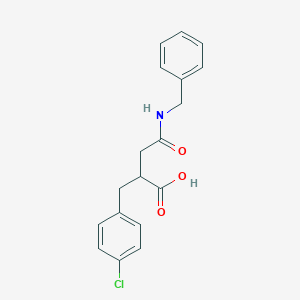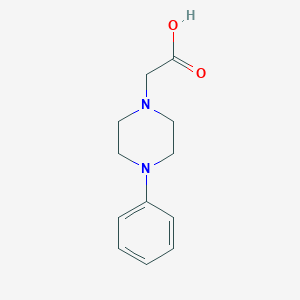amino]-N-(2-methoxy-5-nitrophenyl)propanamide](/img/structure/B226811.png)
3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2-methoxy-5-nitrophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2-methoxy-5-nitrophenyl)propanamide, also known as DMEMAN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMEMAN is a small molecule that belongs to the class of amides and has a molecular weight of 412.5 g/mol.
Mechanism Of Action
3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2-methoxy-5-nitrophenyl)propanamide exerts its therapeutic effects through the inhibition of various enzymes and signaling pathways involved in inflammation and tumor growth. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that contribute to inflammation. 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2-methoxy-5-nitrophenyl)propanamide also inhibits the activity of vascular endothelial growth factor (VEGF), which is a signaling protein that promotes the growth of blood vessels in tumors.
Biochemical And Physiological Effects
3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2-methoxy-5-nitrophenyl)propanamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit the formation of new blood vessels in tumors. 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2-methoxy-5-nitrophenyl)propanamide has also been shown to reduce inflammation and oxidative stress in various animal models.
Advantages And Limitations For Lab Experiments
3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2-methoxy-5-nitrophenyl)propanamide has several advantages as a research tool. It is a small molecule that can easily penetrate cell membranes and reach its target sites, making it a potentially effective therapeutic agent. 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2-methoxy-5-nitrophenyl)propanamide is also relatively easy to synthesize and purify, making it accessible to researchers. However, 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2-methoxy-5-nitrophenyl)propanamide also has some limitations. It has low solubility in water, which can make it difficult to administer in vivo. 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2-methoxy-5-nitrophenyl)propanamide can also be toxic at high concentrations, which can limit its use in some experiments.
Future Directions
There are several future directions for research on 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2-methoxy-5-nitrophenyl)propanamide. One area of interest is the development of new formulations of 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2-methoxy-5-nitrophenyl)propanamide that can improve its solubility and bioavailability. Another area of interest is the investigation of the potential synergistic effects of 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2-methoxy-5-nitrophenyl)propanamide with other anti-cancer and anti-inflammatory agents. Additionally, further studies are needed to determine the safety and efficacy of 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2-methoxy-5-nitrophenyl)propanamide in human clinical trials.
Synthesis Methods
3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2-methoxy-5-nitrophenyl)propanamide can be synthesized through a multi-step process that involves the reaction of 3,4-dimethoxyphenylacetonitrile with methylamine, followed by reduction of the resulting imine with sodium borohydride, and then acylation of the resulting amine with 2-methoxy-5-nitrobenzoic acid chloride. The final product is obtained through purification and isolation steps.
Scientific Research Applications
3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2-methoxy-5-nitrophenyl)propanamide has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been shown to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a promising candidate for the treatment of cancer, inflammation, and other diseases.
properties
Product Name |
3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2-methoxy-5-nitrophenyl)propanamide |
|---|---|
Molecular Formula |
C21H27N3O6 |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-N-(2-methoxy-5-nitrophenyl)propanamide |
InChI |
InChI=1S/C21H27N3O6/c1-23(11-9-15-5-7-19(29-3)20(13-15)30-4)12-10-21(25)22-17-14-16(24(26)27)6-8-18(17)28-2/h5-8,13-14H,9-12H2,1-4H3,(H,22,25) |
InChI Key |
WJCUWSOHNWUVDO-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6-Dimethoxy-4-[3-(2,6-dimethylanilino)imidazo[1,2-a]pyrimidine-2-yl]phenol](/img/structure/B226728.png)
![4-{3-[(2,4-Dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol](/img/structure/B226730.png)
![2,6-Ditert-butyl-4-[3-(4-methoxyanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B226737.png)
![2,6-dimethyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B226742.png)
![2,6-Ditert-butyl-4-[3-(2-ethyl-6-methylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B226743.png)
![N-(2-phenylimidazo[1,2-a]pyridin-8-yl)-2-(2-quinolinylsulfanyl)acetamide](/img/structure/B226767.png)



amino]-N-(3-methoxyphenyl)propanamide](/img/structure/B226777.png)
![6-[3-(2,2-dimethylpropanoyl)-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B226779.png)
![4-(2,5-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B226783.png)

methanone](/img/structure/B226797.png)